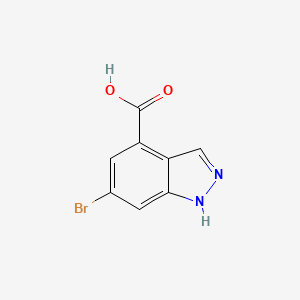

6-Bromo-1H-indazole-4-carboxylic acid

CAS No.: 885523-08-0

Cat. No.: VC2108943

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885523-08-0 |

|---|---|

| Molecular Formula | C8H5BrN2O2 |

| Molecular Weight | 241.04 g/mol |

| IUPAC Name | 6-bromo-1H-indazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) |

| Standard InChI Key | YYONCBWTWPVWRT-UHFFFAOYSA-N |

| SMILES | C1=C(C=C2C(=C1C(=O)O)C=NN2)Br |

| Canonical SMILES | C1=C(C=C2C(=C1C(=O)O)C=NN2)Br |

Introduction

Chemical Identity and Properties

6-Bromo-1H-indazole-4-carboxylic acid is definitively identified by its CAS number 885523-08-0. The compound possesses a molecular formula of C8H5BrN2O2 and a precise molecular weight of 241.04 g/mol . It belongs to the indazole family, which are heterocyclic aromatic organic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of the bromine substituent at the 6-position and the carboxylic acid functionality at the 4-position significantly influences its chemical behavior and potential applications in various chemical transformations.

Structural Features

The structural architecture of 6-Bromo-1H-indazole-4-carboxylic acid is characterized by:

-

A bicyclic indazole core system

-

A bromine atom at the 6-position of the indazole ring

-

A carboxylic acid group at the 4-position

-

A nitrogen-hydrogen (N-H) bond in the 1-position

These structural features contribute to the compound's unique chemical reactivity and make it particularly valuable as a synthetic intermediate. The bromine atom serves as an excellent handle for further functionalization through various cross-coupling reactions, while the carboxylic acid group provides opportunities for derivatization through esterification, amidation, or reduction reactions.

Physical Properties

The physical properties of 6-Bromo-1H-indazole-4-carboxylic acid, based on available data, are summarized in the following table:

| Property | Value |

|---|---|

| Physical State | Solid |

| Molecular Weight | 241.04 g/mol |

| Molecular Formula | C8H5BrN2O2 |

| CAS Number | 885523-08-0 |

| Storage Conditions | Room temperature |

| Solubility | Requires appropriate solvent selection |

Synthesis Methods and Approaches

General Synthetic Routes

The synthesis of 6-Bromo-1H-indazole-4-carboxylic acid typically involves strategic chemical transformations starting from appropriate indazole precursors. The primary synthetic pathways include:

-

Bromination of indazole derivatives followed by carboxylation reactions at the desired positions

-

Direct functionalization of pre-existing indazole scaffolds

-

Construction of the indazole ring system with appropriately positioned functional groups

The bromination step is generally carried out using brominating agents such as molecular bromine (Br2) or N-bromosuccinimide (NBS) under controlled reaction conditions. The carboxylation process can be achieved through various methods, including lithiation followed by carboxylation with carbon dioxide, or through oxidation of appropriately substituted methyl groups.

Optimization Considerations

Successful synthesis of 6-Bromo-1H-indazole-4-carboxylic acid requires careful control of reaction parameters, including:

-

Temperature and reaction time

-

Solvent selection based on solubility and reactivity profiles

-

Catalyst choice and loading

-

Stoichiometric ratios of reagents

-

Purification techniques for isolating the desired product

The selection of appropriate reaction conditions is crucial for achieving high yields and purity of the target compound while minimizing the formation of unwanted byproducts or isomeric mixtures.

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

6-Bromo-1H-indazole-4-carboxylic acid serves as a valuable intermediate in organic synthesis, particularly in medicinal chemistry applications. The compound's utility stems from:

-

The presence of the bromine atom, which enables further functionalization through cross-coupling reactions

-

The carboxylic acid group, which can be modified to create diverse derivatives

-

The indazole core, which is a privileged scaffold in drug discovery

These structural features make 6-Bromo-1H-indazole-4-carboxylic acid an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

| Desired Concentration | Volume Required for Different Amounts |

|---|---|

| 1 mg | |

| 1 mM | 4.1487 mL |

| 5 mM | 0.8297 mL |

| 10 mM | 0.4149 mL |

This table facilitates accurate preparation of stock solutions for experimental use, enabling researchers to maintain consistent concentrations across their investigations .

General Tips for Solution Preparation

To ensure optimal results when preparing and handling solutions of 6-Bromo-1H-indazole-4-carboxylic acid:

-

Select the appropriate solvent based on the compound's solubility profile

-

Store prepared solutions in separate aliquots to avoid repeated freezing and thawing

-

For enhanced solubility, consider heating the tube to 37°C followed by ultrasonic bath treatment

-

Use freshly prepared solutions whenever possible for critical experiments

-

Document preparation dates and storage conditions for quality control purposes

These guidelines help maintain the integrity and reliability of 6-Bromo-1H-indazole-4-carboxylic acid solutions for research applications.

Comparison with Structurally Related Compounds

Understanding the structural relationships between 6-Bromo-1H-indazole-4-carboxylic acid and similar compounds provides valuable insights into structure-activity relationships and potential applications. Key structural analogs include:

-

6-Bromo-1H-indazole-5-carboxylic acid: Differs in the position of the carboxylic acid group, which can significantly affect reactivity and biological activity profiles.

-

6-Bromo-1-methyl-1H-indazole-4-carbonitrile: Contains a methyl group at the N1 position and a nitrile group instead of the carboxylic acid, resulting in different physical, chemical, and biological properties.

-

6-Bromo-1H-1,3-benzodiazole-4-carboxylic acid: Features a benzodiazole core rather than an indazole system, with consequent effects on electronic distribution and potential applications.

These structural variations highlight the importance of precise positioning of functional groups in determining chemical reactivity and biological activity, underscoring the unique characteristics of 6-Bromo-1H-indazole-4-carboxylic acid in chemical and medicinal research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume